Cas no 2229560-01-2 (3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine)

3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine is a synthetic organic compound with significant applications in medicinal chemistry. It features a cyclobutyl ring, a difluoro group, and a nitrothiophenyl substituent, providing a versatile building block for the development of novel pharmaceuticals. The compound exhibits high purity and structural stability, making it suitable for research and development purposes.
3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine structure
2229560-01-2 structure
Product Name:3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine
CAS No:2229560-01-2
MF:C9H10F2N2O2S
MW:248.249707698822
CID:6436962
PubChem ID:165853082
Update Time:2025-07-19

3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine
    • 2229560-01-2
    • [3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutyl]methanamine
    • EN300-1945453
    • Inchi: 1S/C9H10F2N2O2S/c10-9(11)3-8(4-9,5-12)6-1-2-7(16-6)13(14)15/h1-2H,3-5,12H2
    • InChI Key: ZESAODYWBMNBHV-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C1(CN)CC(C1)(F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 248.04310506g/mol
  • Monoisotopic Mass: 248.04310506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 100Ų

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Additional information on 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine

Professional Introduction to 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine (CAS No. 2229560-01-2)

3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine, a compound with the chemical identifier CAS No. 2229560-01-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluorine and nitro substituents in its structure imparts distinct electronic and steric properties, making it a promising candidate for further exploration.

The compound's core structure consists of a cyclobutylmethanamine backbone, which is functionalized with a 5-nitrothiophen-2-yl moiety. This arrangement not only enhances the molecular complexity but also opens up possibilities for diverse interactions with biological targets. The incorporation of fluorine atoms is particularly noteworthy, as fluorine's ability to influence metabolic stability and binding affinity is well-documented in the literature. Recent studies have highlighted the role of fluorinated compounds in improving pharmacokinetic profiles, which makes 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine an intriguing subject for further investigation.

In the realm of medicinal chemistry, the development of novel heterocyclic compounds has been a focal point due to their widespread presence in biologically active molecules. The thiophene ring in 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine contributes to its potential bioactivity by providing a scaffold that can mimic natural products and interact with various enzymes and receptors. The nitro group further enhances this potential by introducing a polar region that can engage in hydrogen bonding or participate in redox reactions, depending on the biological context.

Recent advancements in computational chemistry have enabled researchers to predict the properties of such compounds with greater accuracy. Molecular modeling studies on 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine have suggested that it may exhibit good binding affinity to certain protein targets. These predictions are based on the compound's ability to adopt favorable conformations and interact with key residues in the binding pockets of target proteins. Such insights are crucial for designing experiments aimed at validating these hypotheses and optimizing the compound's pharmacological properties.

The synthesis of 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to access such molecules. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the cyclobutylmethanamine core efficiently. Additionally, palladium-catalyzed arylations have been utilized to introduce the nitrothiophene moiety at the desired position. These advances have not only simplified the synthesis but also allowed for greater scalability, which is essential for both academic research and industrial applications.

The potential applications of 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing new chemical probes. For example, researchers have explored its use as a ligand in coordination chemistry, where its ability to bind metal ions can be exploited for various applications, including catalysis and sensing. The compound's versatility underscores its importance as a building block for more complex molecular architectures.

In conclusion, 3,3-difluoro-1-(5-nitrothiophen-2-yl)cyclobutylmethanamine represents a fascinating compound with significant potential in multiple areas of chemistry and biology. Its unique structural features, combined with recent advancements in synthetic and computational methods, make it an exciting molecule to explore further. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics and chemical tools.

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